molecular formula C14H8N4O5S2 B2428432 (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477547-85-6

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2428432
CAS No.: 477547-85-6
M. Wt: 376.36
InChI Key: PTYYVOJXNWDESL-GORDUTHDSA-N
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Description

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a complex organic compound that features both nitrobenzo[d]thiazole and nitrothiophene moieties

Mechanism of Action

Preparation Methods

The synthesis of (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. The key steps include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of nitro groups into the benzo[d]thiazole and thiophene rings using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Acrylamide formation: The final step involves the coupling of the nitrobenzo[d]thiazole and nitrothiophene intermediates with acrylamide under suitable conditions, often using catalysts or activating agents to facilitate the reaction.

Chemical Reactions Analysis

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Scientific Research Applications

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s nitro groups can be reduced to amines, which are important in the synthesis of biologically active molecules.

    Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Comparison with Similar Compounds

Similar compounds to (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide include:

    This compound analogs: Compounds with similar structures but different substituents on the benzo[d]thiazole or thiophene rings.

    Nitrobenzo[d]thiazole derivatives: Compounds that contain the nitrobenzo[d]thiazole moiety but lack the nitrothiophene group.

    Nitrothiophene derivatives: Compounds that contain the nitrothiophene moiety but lack the nitrobenzo[d]thiazole group.

The uniqueness of this compound lies in its combination of both nitrobenzo[d]thiazole and nitrothiophene moieties, which imparts distinct chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

(E)-N-(6-nitro-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5S2/c19-12(5-2-9-3-6-13(24-9)18(22)23)16-14-15-10-4-1-8(17(20)21)7-11(10)25-14/h1-7H,(H,15,16,19)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYVOJXNWDESL-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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